N-(3-morpholinopropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

Description

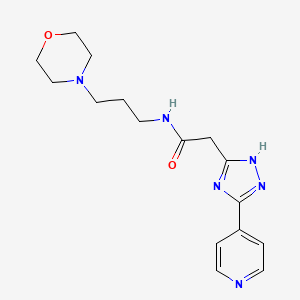

N-(3-morpholinopropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at the 3-position and an acetamide side chain at the 5-position.

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c23-15(18-4-1-7-22-8-10-24-11-9-22)12-14-19-16(21-20-14)13-2-5-17-6-3-13/h2-3,5-6H,1,4,7-12H2,(H,18,23)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSEJMDKUFXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)CC2=NC(=NN2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-morpholinopropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide, with CAS number 946203-84-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on inflammation, antimicrobial properties, and cytotoxicity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₆O₂ |

| Molecular Weight | 330.38 g/mol |

| CAS Number | 946203-84-5 |

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory potential of various triazole derivatives, including this compound. In one study focused on related triazole compounds, it was found that these derivatives significantly inhibited the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Key Findings:

- Compounds similar to this compound demonstrated a reduction in TNF-α production by approximately 44–60% at doses around 50 µg/mL.

- The most effective derivatives showed comparable efficacy to established anti-inflammatory agents like ibuprofen .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been extensively documented. In studies assessing the efficacy against Gram-positive and Gram-negative bacterial strains, compounds with similar structures exhibited notable antimicrobial effects. Although specific data on this compound was not detailed in the available literature, the presence of the pyridine and triazole moieties suggests a potential for significant antimicrobial activity .

Comparison of Antimicrobial Efficacy:

| Compound Type | Activity Against |

|---|---|

| Triazole derivatives | Gram-positive bacteria |

| Gram-negative bacteria |

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated in vitro using PBMC cultures. Studies indicated low toxicity levels at concentrations up to 100 µg/mL, with cell viability remaining above 94% compared to control groups . This suggests a favorable safety profile for further exploration in therapeutic applications.

Case Studies and Research Findings

Several case studies have highlighted the biological potential of triazole derivatives. For instance:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Findings from Comparative Analysis

Morpholinopropyl vs. Lipophilic Substituents: The target compound’s morpholinopropyl group likely enhances aqueous solubility compared to phenyl or allyl substituents in analogs . This feature may improve bioavailability in drug design. In contrast, the phenyl and allyl groups in and increase lipophilicity, favoring membrane permeability but risking metabolic instability .

Pyridinyl vs.

Sulfanyl vs. Acetamide Linkages :

- Sulfanyl-containing analogs (e.g., ) may exhibit slower metabolic degradation due to sulfur’s resistance to oxidation. However, the acetamide linkage in the target compound could reduce toxicity risks associated with thioether metabolites .

Pharmacological Activity Trends: Hydroxyacetamide derivatives () demonstrate antiproliferative activity via mechanisms possibly involving topoisomerase inhibition or DNA intercalation . GPCR17 modulators () highlight the importance of triazole-thioether motifs in neurodegenerative drug discovery, a pathway the target compound may explore with its pyridine-triazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.